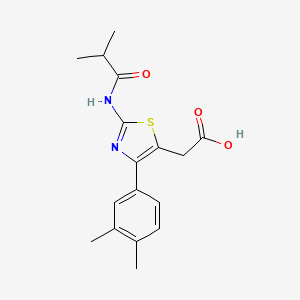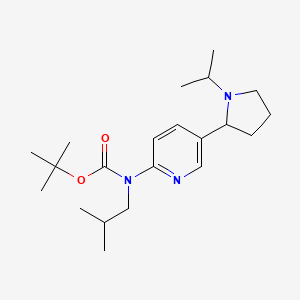
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with a molecular weight of 361.5 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
準備方法
The synthesis of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
化学反応の分析
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
科学的研究の応用
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects .
類似化合物との比較
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)methylcarbamate: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: This compound is used as a reagent in the synthesis of tricyclic heterocycles and has different functional groups compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity and selectivity, which make it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C21H35N3O2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
tert-butyl N-(2-methylpropyl)-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H35N3O2/c1-15(2)14-24(20(25)26-21(5,6)7)19-11-10-17(13-22-19)18-9-8-12-23(18)16(3)4/h10-11,13,15-16,18H,8-9,12,14H2,1-7H3 |
InChIキー |
FLDZYMYCWPJIKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C1=NC=C(C=C1)C2CCCN2C(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
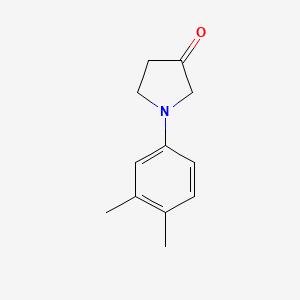
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
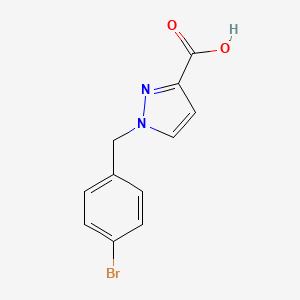
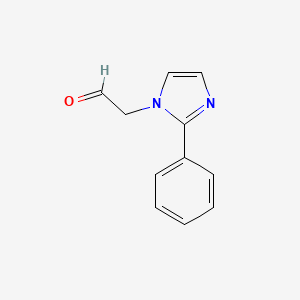
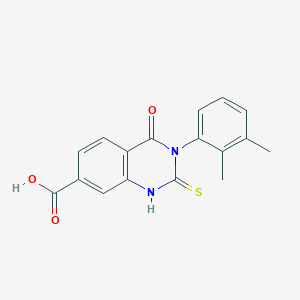
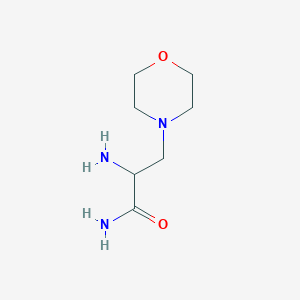
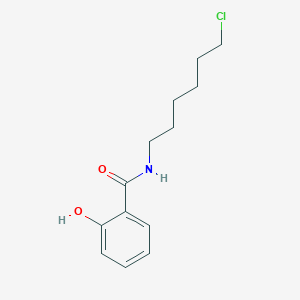
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
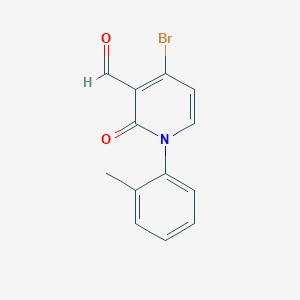
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)
